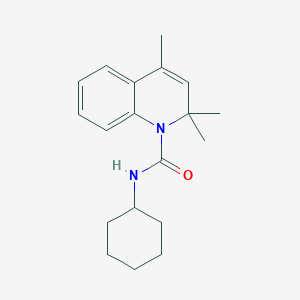
N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a cyclohexyl group, a trimethyl-substituted quinoline ring, and a carboxamide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexyl halides.
Carboxamide Formation: The carboxamide functional group can be introduced by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved can vary based on the specific application and target.
類似化合物との比較
Similar Compounds
N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide: Unique due to its specific substitution pattern and functional groups.
2,2,4-trimethylquinoline: Lacks the cyclohexyl and carboxamide groups.
N-cyclohexylquinoline-1(2H)-carboxamide: Lacks the trimethyl substitution.
Uniqueness
This compound is unique due to the combination of its cyclohexyl group, trimethyl-substituted quinoline ring, and carboxamide functional group. This specific structure may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
特性
分子式 |
C19H26N2O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
N-cyclohexyl-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C19H26N2O/c1-14-13-19(2,3)21(17-12-8-7-11-16(14)17)18(22)20-15-9-5-4-6-10-15/h7-8,11-13,15H,4-6,9-10H2,1-3H3,(H,20,22) |
InChIキー |
WHFPFIPYRGKNCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)NC3CCCCC3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chlorobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone](/img/structure/B11663183.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11663196.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663199.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11663201.png)
![N-(4-{[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11663206.png)
![5-[1-butyl-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663209.png)

![N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11663236.png)
![2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B11663238.png)
![6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B11663248.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663251.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11663253.png)
![2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol](/img/structure/B11663259.png)
